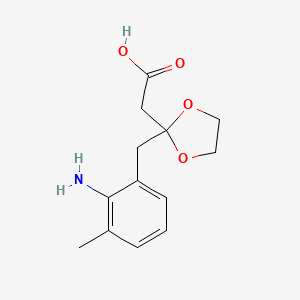
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound with a complex structure that includes a benzyl group, a dioxolane ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps, starting with the preparation of 2-amino-3-methylbenzyl alcohol. This intermediate can be synthesized through the reduction of 2-amino-3-methylbenzoic acid . The next step involves the formation of the dioxolane ring, which can be achieved by reacting the benzyl alcohol with ethylene glycol in the presence of an acid catalyst. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Nitro derivatives of the benzyl group.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Halogenated or nitrated benzyl derivatives.
科学的研究の応用
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-methylbenzoic acid: Shares the amino and methyl groups but lacks the dioxolane ring and acetic acid moiety.
2-Amino-3-methylbenzyl alcohol: Contains the amino and methyl groups along with a benzyl alcohol moiety.
Uniqueness
2-(2-(2-Amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-[2-[(2-amino-3-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-2-4-10(12(9)14)7-13(8-11(15)16)17-5-6-18-13/h2-4H,5-8,14H2,1H3,(H,15,16) |
InChIキー |
BNYOEXZKROSLTB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2(OCCO2)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


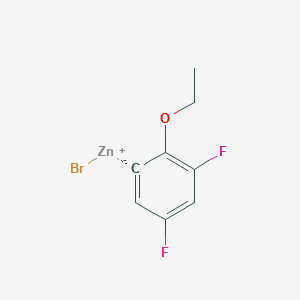
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
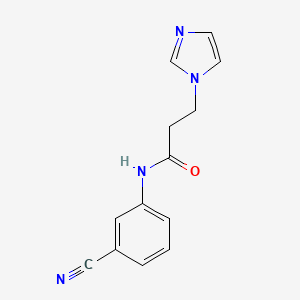
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
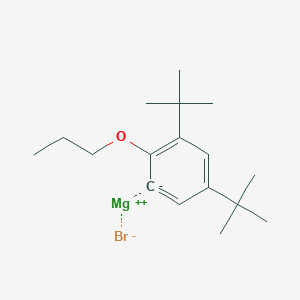
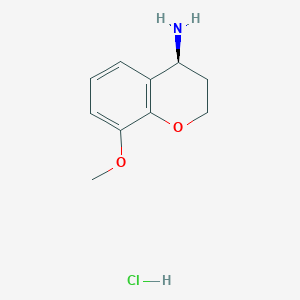


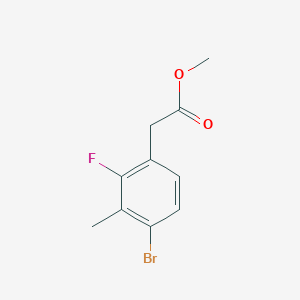
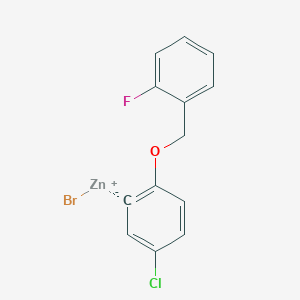
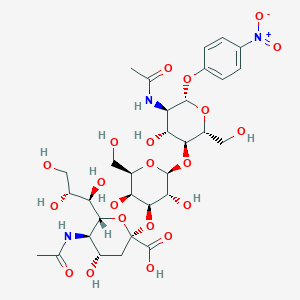
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
